molecular formula C19H16FN5O2S B2500718 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 921990-88-7

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2500718
CAS No.: 921990-88-7
M. Wt: 397.43
InChI Key: FKEOEQRTTJUABK-UHFFFAOYSA-N
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Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16FN5O2S and its molecular weight is 397.43. The purity is usually 95%.
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Scientific Research Applications

Pyrazolo[3,4-d]pyrimidine Derivatives in Medicinal Chemistry

Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their broad range of medicinal properties, including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics applications. The structure-activity relationship (SAR) studies have garnered attention among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. There's a significant potential for medicinal chemists to further exploit this scaffold in developing potential drug candidates, showcasing the molecule's importance in drug discovery and development (Cherukupalli et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes. It plays a crucial role in the nervous system, and its inhibition is a therapeutic approach to target neurodegenerative disorders .

Mode of Action

The compound interacts with nNOS by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction results in the reduction of nitric oxide production, which can influence various physiological processes, including neurotransmission and vasodilation .

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key signaling molecule involved in various physiological processes, including neurotransmission, immune response, and regulation of cell death. By inhibiting nNOS, the compound reduces nitric oxide production, thereby affecting these processes .

Pharmacokinetics

This compound’s design strategy combines a more pharmacokinetically favorable 2-imidazolylpyrimidine head with promising structural components from previous inhibitors , suggesting potential improvements in bioavailability.

Result of Action

The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can result in changes in neurotransmission and other physiological processes regulated by nitric oxide. For instance, it may help alleviate symptoms associated with neurodegenerative disorders .

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c20-14-4-1-3-13(9-14)11-24-12-22-17-15(19(24)27)10-23-25(17)7-6-21-18(26)16-5-2-8-28-16/h1-5,8-10,12H,6-7,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEOEQRTTJUABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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